molecular formula C9H9NO2 B070844 2-(Pyridin-3-ylmethyl)-propenoic acid CAS No. 161952-11-0

2-(Pyridin-3-ylmethyl)-propenoic acid

Cat. No. B070844
M. Wt: 163.17 g/mol
InChI Key: GPUJXQWFHQROPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-ylmethyl)-propenoic acid, also known as 3-(pyridin-2-ylmethyl)acrylic acid, is a chemical compound with the molecular formula C11H9NO2. It is a yellow solid and is commonly used in scientific research for its unique properties. In

Mechanism Of Action

The mechanism of action of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylic acid and pyridine functional groups. Additionally, it has been shown to exhibit antioxidant activity, which may be related to its ability to scavenge free radicals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential for use in biomedical applications.

Advantages And Limitations For Lab Experiments

One advantage of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is its versatility in the synthesis of various organic compounds. Additionally, it exhibits low toxicity, making it a suitable candidate for biomedical applications. However, one limitation is its limited solubility in water, which may hinder its use in certain applications.

Future Directions

There are several future directions for the use of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid in scientific research. One potential direction is the development of new drugs using this compound as a building block. Additionally, its use in the synthesis of ligands for metal complexes may have potential applications in catalysis and material science. Further studies are needed to fully understand its mechanism of action and potential biomedical applications.

Synthesis Methods

The synthesis of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid involves the reaction of pyridine-2-(Pyridin-3-ylmethyl)-propenoic acidcarboxaldehyde and malonic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the final product. The purity of the product can be improved through recrystallization from an appropriate solvent.

Scientific Research Applications

2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and anti-inflammatory agents. Additionally, it has been used in the synthesis of ligands for metal complexes, which have potential applications in catalysis and material science.

properties

CAS RN

161952-11-0

Product Name

2-(Pyridin-3-ylmethyl)-propenoic acid

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)prop-2-enoic acid

InChI

InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12)

InChI Key

GPUJXQWFHQROPB-UHFFFAOYSA-N

SMILES

C=C(CC1=CN=CC=C1)C(=O)O

Canonical SMILES

C=C(CC1=CN=CC=C1)C(=O)O

synonyms

3-Pyridinepropanoicacid,-alpha--methylene-(9CI)

Origin of Product

United States

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